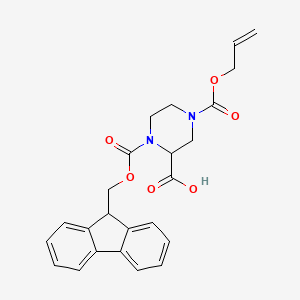
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid
Overview
Description
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) based on its name. Fmoc is a protective group used in peptide synthesis . The specific compound you’re asking about seems to be a complex organic molecule, likely used in advanced organic synthesis or biochemistry.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a fluorenyl group (a tricyclic aromatic compound), a piperazine ring (a six-membered ring with two nitrogen atoms), and several carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fmoc compounds are typically solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, showing its utility in chemical synthesis (Le & Goodnow, 2004).
Synthesis of N-alkylhydroxamic Acids : It has been used in the synthesis of N-alkylhydroxamic acids, demonstrating its role in the creation of structurally diverse compounds (Mellor & Chan, 1997).
Protection of Hydroxy-groups : This compound is effective for protecting hydroxy-groups in the presence of acid- and base-labile groups, illustrating its protective capabilities in complex chemical environments (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine Uronic Acids : Demonstrates the compound's utility in synthesizing unique monomer units for combinatorial library syntheses, highlighting its versatility in synthesizing complex molecules (Ying & Gervay-Hague, 2004).
Photocatalyst Applications : This compound has been used as a new photocatalyst in decarboxylative cross-coupling reactions, indicating its potential in light-driven chemical processes (Chen, Lu, & Wang, 2019).
Solid-Phase Peptide Synthesis : It has been used in Fmoc-based solid-phase peptide synthesis, showing its application in peptide and protein research (Akaji, Kiso, & Carpino, 1990).
Use in Photolysis Studies : The compound has been involved in studies examining photolysis reactions, contributing to our understanding of light-induced chemical processes (Andraos, Chiang, Kresge, & Popik, 1997).
1,3-Dipolar Cycloaddition Studies : Its derivatives have been studied for their regioselectivity in 1,3-dipolar cycloaddition, important for understanding reaction mechanisms in organic chemistry (Novikov et al., 2006).
Synthesis of Dipeptidyl Ureas : Demonstrates its use in the efficient synthesis of dipeptidyl ureas, a class of compounds with potential biochemical applications (Sureshbabu, Sudarshan, & Krishna, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-13-31-23(29)25-11-12-26(21(14-25)22(27)28)24(30)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQHTTWUFGNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-4-[(prop-2-EN-1-yloxy)carbonyl]piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid](/img/structure/B3043579.png)
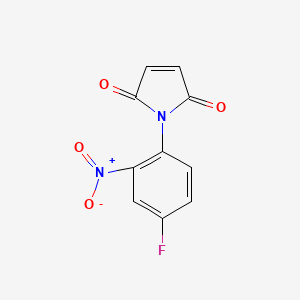
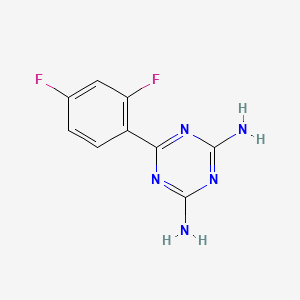

![4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine](/img/structure/B3043586.png)
![2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetic Acid](/img/structure/B3043587.png)
![8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3043588.png)
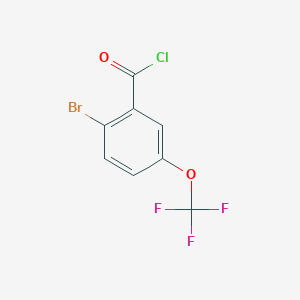
![2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline](/img/structure/B3043595.png)
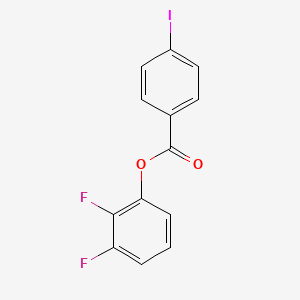
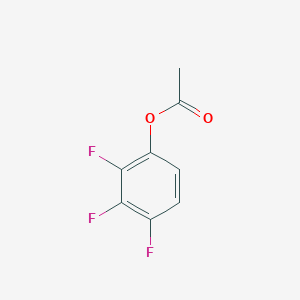


![Methyl 5,8-difluoro-4-(4-{[(2-methyl-2-propanyl)oxy]carbonyl}-1-piperazinyl)-2-quinolinecarboxylate](/img/structure/B3043601.png)